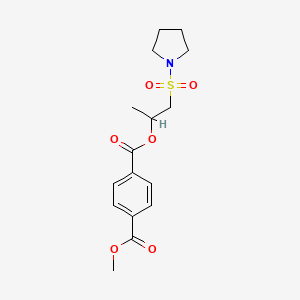
2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide, also known as CMMP, is a chemical compound that belongs to the class of sulfonamide compounds. It is a white crystalline solid that is soluble in water and organic solvents. CMMP has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide involves the inhibition of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria and other microorganisms. This leads to the disruption of the metabolic pathways in these organisms, ultimately resulting in their death.
Biochemical and Physiological Effects:
2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including those that are resistant to conventional antibiotics. 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide is its broad spectrum of activity against various microorganisms. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide is not fully understood, which may limit its effectiveness in certain situations.
Zukünftige Richtungen
There are several potential future directions for the study of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide. One area of interest is the development of new derivatives of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide that may have improved properties or activity against specific microorganisms. Another area of interest is the investigation of the potential use of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide in the treatment of inflammatory disorders, such as arthritis and inflammatory bowel disease. Finally, the mechanism of action of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide could be further elucidated to better understand its potential applications and limitations.
Synthesemethoden
The synthesis of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide involves the reaction of N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide with thionyl chloride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with sodium hydroxide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antibacterial, antifungal, and antiviral properties. 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide has also been investigated for its potential use as a herbicide and pesticide.
Eigenschaften
IUPAC Name |
2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2S/c1-6(5-13(4)12)10(3)8(11)7(2)9/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRALSXLZLQGHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)N(C)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]-2-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B7429695.png)
![3-[(2-Butylcyclopentyl)amino]propanoic acid](/img/structure/B7429697.png)
![6-[[(2,2-dimethylcyclopentyl)amino]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429704.png)
![6-[[[1-(3-chlorophenyl)-2-methoxyethyl]amino]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7429706.png)
![2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7429714.png)
![3-[(3-Cyanopyridin-4-yl)-methylamino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429728.png)
![Benzyl 3-[(6-methylpyridin-3-yl)sulfonylamino]azetidine-1-carboxylate](/img/structure/B7429745.png)
![N-cyclopropyl-N-[4-[[1-(3-nitrophenyl)-2-oxopyrrolidin-3-yl]amino]phenyl]acetamide](/img/structure/B7429747.png)
![2-Methyl-1-(2-morpholin-4-ylethyl)-3-[(3-morpholin-4-ylphenyl)methyl]guanidine;hydrobromide](/img/structure/B7429754.png)
![2-N-methyl-2-N-(2-pyrazin-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B7429768.png)
![N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-7-amine](/img/structure/B7429772.png)
![1-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]-3-[3-(dimethylamino)pyridin-2-yl]urea](/img/structure/B7429773.png)